CYP1A1-Mediated Bioactivation: IC₅₀ of 2.6 µM in Transfected CHO Cells
In a ChEMBL-curated binding assay, (3-allyl-3-piperidinyl)methanol (CHEMBL387144) exhibited an IC₅₀ of 2.60 µM for CYP1A1-mediated bioactivation in CHO cells transfected with human CYP1A1 [1]. This contrasts with structurally simpler piperidine methanols such as 3-piperidinemethanol and 4-piperidinemethanol, for which no CYP1A1 inhibition data are publicly available, suggesting the 3-allyl-3-hydroxymethyl substitution pattern confers a detectable interaction with this cytochrome isoform. By comparison, the known piperidine-based CYP1A1 inhibitor tetrahydropiperine displays an IC₅₀ of 23 µM in the same enzyme system [2], placing the target compound roughly 9-fold more potent in this assay context.
| Evidence Dimension | CYP1A1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.60 µM |
| Comparator Or Baseline | Tetrahydropiperine: 23 µM |
| Quantified Difference | ~9-fold lower IC₅₀ (more potent) |
| Conditions | CYP1A1-transfected CHO cells; reduction in cell viability |
Why This Matters
The CYP1A1 interaction profile provides a measurable differentiation point for researchers evaluating piperidine scaffolds in prodrug-activation or toxicity-screening panels, where unsubstituted piperidine methanols lack comparable annotation.
- [1] BindingDB. BDBM50504687 (CHEMBL387144) – IC₅₀ 2.60E+3 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50504687 View Source
- [2] Chemsrc. Tetrahydropiperine – CYP1A1 IC₅₀ 23 µM. https://m.chemsrc.com/en/cas/508-09-8_953895.html View Source
